Cas no 2680849-65-2 (1-cyclopropyl-4-acetamido-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

1-Cyclopropyl-4-acetamido-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a specialized heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group, acetamido moiety, and trifluoromethyl functionality. Its structural complexity and trifluoromethyl group enhance its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The carboxylic acid group offers further derivatization opportunities, enabling the development of targeted bioactive molecules. This compound’s unique combination of functional groups may contribute to improved metabolic stability and binding affinity in drug discovery applications. Its precise synthesis and high purity make it suitable for research in medicinal chemistry, particularly for exploring novel enzyme inhibitors or receptor modulators.
1-cyclopropyl-4-acetamido-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid structure
2680849-65-2 structure
Product Name:1-cyclopropyl-4-acetamido-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
CAS No:2680849-65-2
MF:C10H10F3N3O3
MW:277.199912548065
CID:5953986
PubChem ID:165920170
Update Time:2025-09-28

1-cyclopropyl-4-acetamido-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28284923
    • 1-cyclopropyl-4-acetamido-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
    • 2680849-65-2
    • Inchi: 1S/C10H10F3N3O3/c1-4(17)14-6-7(9(18)19)16(5-2-3-5)15-8(6)10(11,12)13/h5H,2-3H2,1H3,(H,14,17)(H,18,19)
    • InChI Key: GXBTWIWGQODZGN-UHFFFAOYSA-N
    • SMILES: FC(C1C(=C(C(=O)O)N(C2CC2)N=1)NC(C)=O)(F)F

Computed Properties

  • Exact Mass: 277.06742568g/mol
  • Monoisotopic Mass: 277.06742568g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 84.2Ų

1-cyclopropyl-4-acetamido-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Pricemore >>

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Additional information on 1-cyclopropyl-4-acetamido-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

1-Cyclopropyl-4-Acetamido-3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylic Acid: A Comprehensive Overview

1-Cyclopropyl-4-acetamido-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, with the CAS number 2680849-65-2, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a cyclopropyl group, an acetamido substituent, and a trifluoromethyl group attached to a pyrazole ring. These functional groups contribute to its diverse chemical properties and potential applications.

The pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, forms the core of this molecule. Pyrazoles are known for their versatility in chemical reactivity and have been extensively studied for their roles in drug design and catalysis. The substitution pattern of this compound further enhances its chemical diversity. The cyclopropyl group, with its strained ring structure, introduces unique steric and electronic effects, making it a valuable component in the design of bioactive molecules. Similarly, the trifluoromethyl group imparts both electron-withdrawing effects and hydrophobicity, which are critical for optimizing pharmacokinetic properties such as solubility and bioavailability.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-cyclopropyl-4-acetamido-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Researchers have employed various methodologies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to streamline the production process. These techniques not only enhance the yield but also minimize the environmental footprint of the synthesis pathway.

The biological activity of this compound has been a focal point of recent studies. Preclinical data suggest that it exhibits potent inhibitory effects against certain enzymes associated with inflammatory diseases. For instance, it has demonstrated significant activity against cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy. Additionally, its ability to modulate cellular signaling pathways makes it a promising candidate for cancer treatment.

In the realm of materials science, this compound has shown potential as a building block for advanced materials. Its unique electronic properties make it suitable for applications in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Researchers have explored its use in constructing self-assembled monolayers (SAMs) and supramolecular structures, which are essential for nanotechnology applications.

The environmental impact of 1-cyclopropyl-4-acetamido-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has also been evaluated to ensure its sustainable use. Studies indicate that it undergoes efficient biodegradation under aerobic conditions, reducing concerns about long-term ecological effects. Furthermore, its synthesis process has been optimized to reduce waste generation and energy consumption.

In conclusion, 1-cyclopropyl-4-acetamido-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid represents a multifaceted compound with vast potential across various scientific domains. Its unique structure, coupled with cutting-edge research findings, underscores its importance as a valuable tool in modern chemistry. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to both therapeutic development and materials innovation.

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